

(1R)-(-)-Thiocamphor CAS number 53402-10-1 properties

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Compound of Interest

Compound Name: (1R)-(-)-Thiocamphor

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An In-Depth Technical Guide to **(1R)-(-)-Thiocamphor** (CAS 53402-10-1) for Advanced Research and Development

Authored by: A Senior Application Scientist

Abstract

(1R)-(-)-Thiocamphor, a chiral bicyclic thione derived from the naturally abundant monoterpene camphor, stands as a pivotal molecule in stereoselective chemistry. Its rigid, sterically defined framework and reactive thiocarbonyl group make it a valuable asset in asymmetric synthesis, serving as both a chiral building block and a precursor to various chiral ligands and auxiliaries.^[1] This guide synthesizes critical technical information on its properties, synthesis, spectroscopic characterization, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its unique stereochemical attributes.

Core Physicochemical and Stereochemical Properties

(1R)-(-)-Thiocamphor, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione, is the sulfur analog of camphor.^{[2][3]} The inherent chirality of the camphor scaffold is preserved during thionation, resulting in a compound with a well-defined three-dimensional structure that is essential for its utility in asymmetric transformations.^[3] The bicyclic system severely restricts conformational flexibility, effectively locking the thiocarbonyl group and

adjacent stereocenters into a predictable orientation.[3] This conformational rigidity is the cornerstone of its ability to induce high levels of stereoselectivity in chemical reactions.

Table 1: Key Physicochemical Properties of **(1R)-(-)-Thiocamphor**

Property	Value	Source(s)
CAS Number	53402-10-1	[1][2][3]
Molecular Formula	C ₁₀ H ₁₆ S	[1][2][3]
Molecular Weight	168.30 g/mol	[3]
Appearance	Slightly yellow to brown crystalline powder or light yellow to brown crystal.	[1][2]
Melting Point	134-138 °C; approximately 145°C has also been reported.	[1][3]
Optical Rotation	[α] ²⁰ /D = -17° to -25° (c=3 in Ethyl Acetate)	[1]
IUPAC Name	(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione	[3]
Solubility	Moderately soluble in organic solvents; less soluble in water.	[2]

Spectroscopic Profile for Structural Elucidation

Accurate characterization of **(1R)-(-)-Thiocamphor** is fundamental for its use in synthesis. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a definitive structural fingerprint.

- Infrared (IR) Spectroscopy:** The most telling feature in the IR spectrum is the C=S (thione) stretching vibration. This peak is typically observed in the region of 1250-1020 cm⁻¹, a significantly different frequency from the C=O (ketone) stretch of its parent compound,

camphor (approx. 1740 cm^{-1}). Additional peaks corresponding to C-H stretching of the alkane backbone will be present around $2850\text{-}3000\text{ cm}^{-1}$.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will display a complex set of signals due to the rigid bicyclic structure. Key features include three distinct singlet signals for the three methyl groups (C8, C9, C10). The remaining bridge and bridgehead protons will appear as multiplets in the aliphatic region (typically $1.0\text{-}3.0\text{ ppm}$). The specific chemical shifts are highly dependent on the solvent and instrument frequency.
 - ^{13}C NMR: The carbon spectrum will show ten distinct signals. The most downfield signal corresponds to the thiocarbonyl carbon ($\text{C}=\text{S}$), which is highly deshielded and typically appears in the range of $250\text{-}260\text{ ppm}$. The quaternary carbons (C1 and C7) and the three methyl carbons will also be clearly identifiable.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at $m/z = 168.3$. Fragmentation patterns will be consistent with the bicyclic terpene structure, often involving characteristic losses of methyl groups or other small fragments.

Synthesis of (1R)-(-)-Thiocamphor

The most common and direct synthesis involves the thionation of commercially available (1R)-(+)-Camphor. The choice of thionating agent is critical for reaction efficiency and purity of the final product.

Causality in Synthesis: The Choice of Thionating Agent

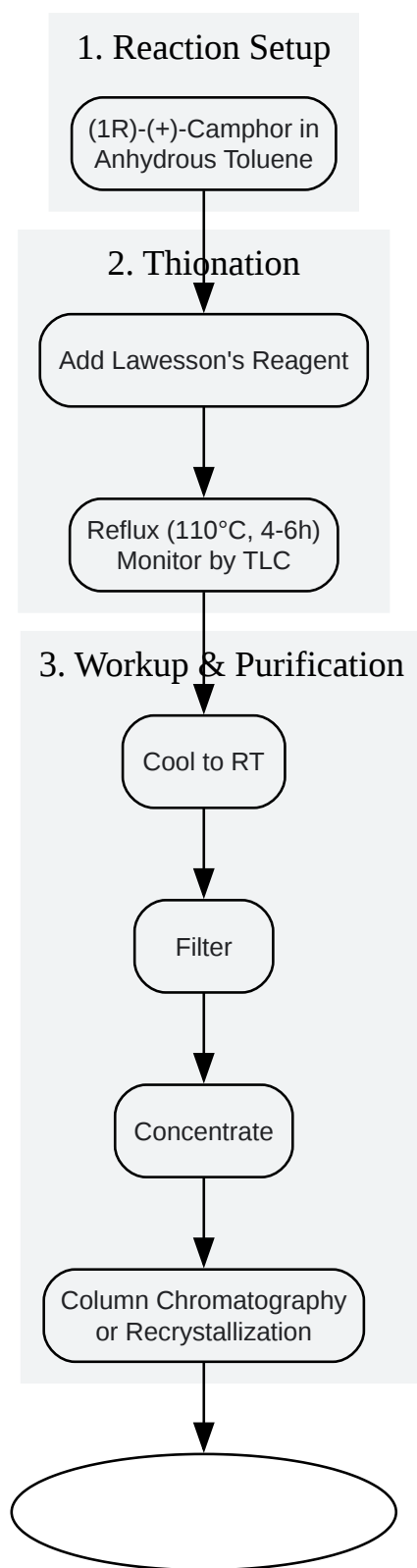
While classic methods exist, such as bubbling hydrogen sulfide gas through an acidic solution of camphor, these often suffer from low yields and the production of by-products.[3] Modern synthetic protocols favor reagents like Lawesson's Reagent or phosphorus pentasulfide (P_4S_{10}). These reagents function by replacing the carbonyl oxygen with sulfur in a well-understood mechanism, generally providing cleaner reactions and higher yields. The reaction proceeds via a $[2+2]$ cycloaddition of the thionating agent to the carbonyl group, followed by cycloreversion to yield the thione and a phosphorus-oxygen byproduct.

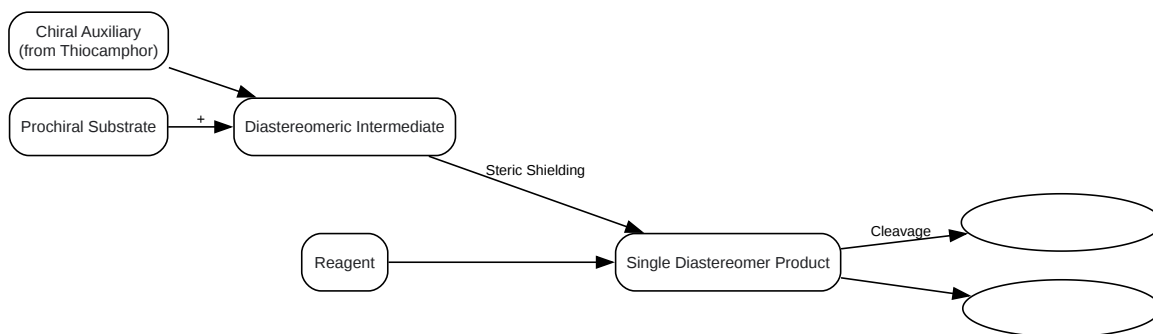
Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol provides a reliable method for the laboratory-scale synthesis of **(1R)-(-)-Thiocamphor**.

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (1R)-(+)-Camphor (1.0 eq).
- **Solvent Addition:** Add anhydrous toluene via syringe. Stir the mixture until the camphor is fully dissolved.
- **Reagent Addition:** Add Lawesson's Reagent (0.5-0.6 eq) to the solution in one portion under a positive flow of nitrogen. Note: The stoichiometry is key; using a slight excess of camphor can ensure full consumption of the Lawesson's Reagent, simplifying purification.
- **Reaction Execution:** Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the camphor starting material.
- **Workup:** Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble phosphorus byproducts. Concentrate the filtrate under reduced pressure to yield a crude solid.
- **Purification:** The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford **(1R)-(-)-Thiocamphor** as a crystalline solid.

Diagram: Synthetic Workflow





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